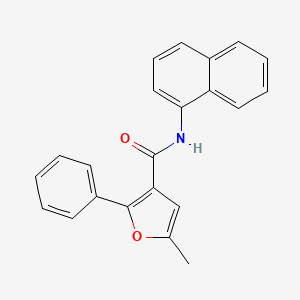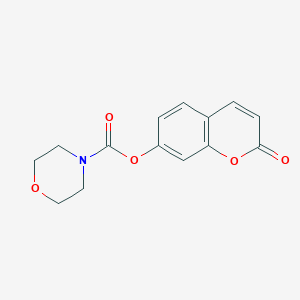![molecular formula C18H26N2O3 B5881264 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol, also known as MPMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
科学研究应用
2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been shown to have neuroprotective effects and improve cognitive function. In pharmacology, 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been investigated for its analgesic and anti-inflammatory properties. In cancer research, 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has shown promising results as a potential anticancer agent.
作用机制
The mechanism of action of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been shown to interact with opioid receptors, adenosine receptors, and serotonin receptors, among others. It has also been suggested that 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol may modulate the activity of enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been shown to improve cognitive function, reduce pain and inflammation, and inhibit tumor growth. It has also been shown to have antioxidant and anti-inflammatory effects, as well as modulate the release of various neurotransmitters and signaling molecules.
实验室实验的优点和局限性
2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, including its relatively high cost and limited availability. Additionally, the mechanism of action of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of novel derivatives of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol in human clinical trials.
合成方法
2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol is synthesized through a multi-step process involving the reaction of 2-methoxyphenol with piperidine and pyrrolidine, followed by acylation and reduction. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to increase the yield and purity of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol.
属性
IUPAC Name |
[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-23-16-6-4-5-15(17(16)21)13-19-11-7-14(8-12-19)18(22)20-9-2-3-10-20/h4-6,14,21H,2-3,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMGEFNQGMGZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Hydroxy-3-methoxybenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)


![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)